Lomustine

描述

洛莫司汀是一种主要用于化疗的烷化剂。它是亚硝基脲类药物家族的一员,以其能够穿过血脑屏障而闻名,这使其在治疗脑瘤方面特别有效。 洛莫司汀也用于治疗霍奇金淋巴瘤和其他类型的癌症 .

准备方法

合成路线和反应条件

洛莫司汀是通过一系列化学反应合成的。一种常见的方法包括用 2-氯乙基异氰酸酯与环己胺反应形成脲衍生物。 然后用叔丁基亚硝酸酯处理此中间体以生成洛莫司汀 . 这些反应通常在受控条件下使用连续流动反应器进行,以确保高收率和纯度 .

工业生产方法

洛莫司汀的工业生产通常涉及连续流动合成,这允许更好地控制反应条件和可扩展性。 这种方法使用廉价的起始原料,并通过在流动反应器中进行的一系列线性化学反应实现高效率 .

化学反应分析

Pharmacological Reactions

Lomustine decomposes in aqueous media through pH-dependent pathways:

Alkylation

Generates chloroethyl carbonium ions:

Carbamylation

Cyclohexyl isocyanate reacts with proteins:

| Reaction Type | Biological Target | Key Adduct | Cellular Effect |

|---|---|---|---|

| Alkylation | DNA | N7-heG | Cytotoxicity (LD50 = 8.2 μM) |

| Carbamylation | Proteins | Lysine conjugates | Liver enzyme dysfunction |

Kinetic Analysis

Parameter estimation for flow synthesis (Table 4 ):

| Reaction | Rate Law | (50°C) | (kJ/mol) |

|---|---|---|---|

| Carbamylation | 0.045 L/mol·s | 34.7 | |

| Nitrosation | 0.0021 L/mol·s | 48.2 |

The nitrosation exhibits radical-chain kinetics with equilibrium constant for formation .

Stability Considerations

科学研究应用

Clinical Applications in Human Medicine

Lomustine has been approved for several indications in human medicine:

- Brain Tumors : this compound is utilized for treating primary and metastatic brain tumors, often as an adjuvant therapy following surgical resection and radiation. It is particularly effective in gliomas and glioblastomas.

- Hodgkin's Lymphoma : It is used in combination with other agents for patients whose disease has progressed after initial chemotherapy.

- Other Cancers : this compound has shown efficacy against various cancers, including:

- Lung Cancer

- Breast Cancer

- Melanoma

- Rectal Cancer

- Stomach Cancer

Table 1: Approved Indications for this compound in Human Medicine

| Cancer Type | Indication | Treatment Context |

|---|---|---|

| Brain Tumors | Primary and metastatic | Post-surgery/radiation |

| Hodgkin's Lymphoma | Progressive disease | Combination therapy |

| Lung Cancer | Advanced stages | Chemotherapy |

| Breast Cancer | Advanced stages | Chemotherapy |

| Melanoma | Advanced stages | Chemotherapy |

Clinical Applications in Veterinary Medicine

In veterinary medicine, this compound is used off-label to treat various cancers in companion animals, particularly dogs and cats. Its applications include:

- Lymphoma : Effective for treating resistant forms of lymphoma.

- Mast Cell Tumors : Used as a treatment option when other therapies fail.

- Intracranial Tumors : Employed for managing brain tumors in pets.

Table 2: Approved Indications for this compound in Veterinary Medicine

| Animal Type | Cancer Type | Treatment Context |

|---|---|---|

| Dogs | Lymphoma | Rescue therapy after relapsed cases |

| Dogs | Mast Cell Tumors | Second-line treatment |

| Cats | Intracranial Tumors | Off-label use |

Case Study 1: Human Application

A study involving patients with recurrent high-grade gliomas demonstrated that this compound, when administered post-surgery and radiation, resulted in a median survival time of approximately 12 months. The drug was well-tolerated, with manageable side effects such as myelosuppression being the most significant concern.

Case Study 2: Veterinary Application

In a clinical trial involving dogs with relapsed lymphoma, this compound was administered as a rescue therapy. Approximately 30% of the dogs achieved complete remission, while an additional 20% experienced partial remission. Side effects included gastrointestinal disturbances and transient myelosuppression.

Safety Profile and Side Effects

While this compound is effective, it carries a risk of significant side effects. Common adverse effects include:

- Myelosuppression : A dose-related effect leading to thrombocytopenia and leukopenia.

- Gastrointestinal Toxicity : Nausea, vomiting, and diarrhea are frequently reported.

- Pulmonary Toxicity : Long-term use can lead to pulmonary fibrosis.

Table 3: Side Effects Associated with this compound

| Side Effect | Description |

|---|---|

| Myelosuppression | Delayed and cumulative; monitor blood counts |

| Gastrointestinal Issues | Nausea, vomiting, diarrhea |

| Pulmonary Toxicity | Risk of pulmonary fibrosis with long-term use |

作用机制

洛莫司汀通过烷化 DNA 和 RNA 发挥其作用,导致形成交联和 DNA 加合物。这些修饰干扰 DNA 复制和转录,最终导致细胞死亡。 洛莫司汀具有高度亲脂性,使其能够穿过血脑屏障并有效地靶向脑瘤 . 主要分子靶点是 DNA 中鸟嘌呤碱基的 O6 位置 .

相似化合物的比较

洛莫司汀与其他亚硝基脲类化合物(如塞莫司汀和链脲佐菌素)密切相关 . 与这些化合物相比,洛莫司汀具有更高的亲脂性,这增强了其穿过血脑屏障的能力。 这使其在治疗脑瘤方面特别有效 . 其他类似的化合物包括:

塞莫司汀: 另一种用于化疗的亚硝基脲。

链脲佐菌素: 主要用于治疗胰腺癌.

环磷酰胺: 一种在各种化疗方案中使用的烷化剂.

洛莫司汀的独特特性,如其高亲脂性和穿过血脑屏障的能力,使其有别于其他类似化合物,并使其成为癌症治疗中的一种有价值的工具。

生物活性

Lomustine, also known as CCNU (Chloroethylcyclohexylnitrosourea), is a potent alkylating agent primarily used in the treatment of various types of cancers, particularly glioblastoma multiforme (GBM). It belongs to the nitrosourea class of drugs and is characterized by its ability to cross the blood-brain barrier, making it effective for brain tumors. This article delves into the biological activity of this compound, its mechanisms of action, clinical efficacy, and associated case studies.

This compound exerts its cytotoxic effects primarily through the following mechanisms:

- Alkylation of DNA : this compound forms reactive metabolites that alkylate DNA at the O6 position of guanine bases. This leads to cross-linking of DNA strands, which disrupts DNA replication and transcription, ultimately inducing cell death .

- Cell Cycle Phase Non-specificity : Unlike some chemotherapeutic agents that target specific phases of the cell cycle, this compound is effective throughout all phases, making it versatile in targeting rapidly dividing cancer cells .

- Inhibition of DNA Synthesis : this compound not only damages DNA but also inhibits key processes involved in DNA synthesis and repair, further enhancing its cytotoxic effects .

Pharmacokinetics

This compound is well absorbed from the gastrointestinal tract and has a volume of distribution that allows it to penetrate the central nervous system effectively. Its pharmacokinetic profile includes:

- Protein Binding : Approximately 50% .

- Metabolism : Rapid hepatic metabolism produces active metabolites that contribute to its therapeutic effects .

- Elimination : The drug is primarily eliminated via hepatic pathways.

Combination Therapies

Recent studies have highlighted the effectiveness of this compound when combined with other agents:

- This compound and Bevacizumab : A meta-analysis demonstrated that this combination significantly improved overall survival (OS) and progression-free survival (PFS) in patients with GBM. The treatment group showed an increase in OS (MD = 1.37; 95% CI, 0.49–2.25; p = 0.002) and PFS (MD = 0.23; 95% CI, 0.13–0.34; p < 0.00001) .

- This compound and Temozolomide : In pediatric patients with high-grade gliomas, a Phase I trial investigated the maximum tolerated dose (MTD) of temozolomide when given alongside this compound. This combination was well-tolerated and showed promising results in terms of disease stabilization .

Case Studies

- Phase I Trial on Weekly this compound :

- Antitumor Effects Against TMZ-resistant Cells :

Adverse Effects

While this compound is effective, it is associated with several adverse effects:

- Hematologic Toxicity : Thrombocytopenia and neutropenia are common dose-limiting toxicities observed in clinical settings .

- Pulmonary Toxicity : Cases of this compound-induced pneumonitis have been documented, highlighting the need for careful monitoring during treatment .

Summary Table of Key Findings

| Study/Trial | Combination | Key Findings |

|---|---|---|

| Meta-analysis on GBM | This compound + Bevacizumab | Improved OS (MD = 1.37; p = 0.002), PFS (MD = 0.23; p < 0.00001) |

| Phase I Trial | Weekly this compound | Manageable toxicity at 30 mg/m²; partial remissions noted |

| Antitumor Effects | This compound vs TMZ-resistant cells | Effective against TMZ-resistant glioblastoma cells |

属性

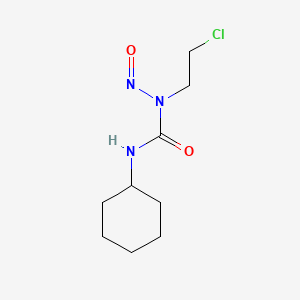

IUPAC Name |

1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClN3O2/c10-6-7-13(12-15)9(14)11-8-4-2-1-3-5-8/h8H,1-7H2,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQYIWUVLTXOXAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)N(CCCl)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2023222 | |

| Record name | Lomustine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lomustine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015337 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in ethanol, Freely soluble in chloroform; soluble in acetone., Solubility in water, 0.1N NaOH, 0.1N HCl, or 10% ethanol: <0.05 mg/mL; in absolute ethanol: 70 mg/mL, 7.55e-01 g/L | |

| Record name | Lomustine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01206 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LOMUSTINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6519 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Lomustine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015337 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Lomustine is a highly lipophilic nitrosourea compound which undergoes hydrolysis in vivo to form reactive metabolites. These metabolites cause alkylation and cross-linking of DNA (at the O6 position of guanine-containing bases) and RNA, thus inducing cytotoxicity. Other biologic effects include inhibition of DNA synthesis and some cell cycle phase specificity. Nitrosureas generally lack cross-resistance with other alkylating agents. As lomustine is a nitrosurea, it may also inhibit several key processes such as carbamoylation and modification of cellular proteins., Although lomustine is believed to act by alkylation, the mechanism of action has not been completely elucidated, and other effects as carbamoylation and modification of cellular proteins may be involved. The overall result is thought to be the inhibition of both DNA and RNA synthesis. | |

| Record name | Lomustine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01206 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LOMUSTINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6519 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Solid, Yellow powder | |

CAS No. |

13010-47-4 | |

| Record name | Lomustine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13010-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lomustine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013010474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lomustine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01206 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | lomustine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759635 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | lomustine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79037 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Lomustine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lomustine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.585 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LOMUSTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BRF0Z81KG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LOMUSTINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6519 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Lomustine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015337 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

88-90 °C, 90 °C, 88 - 90 °C | |

| Record name | Lomustine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01206 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LOMUSTINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6519 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Lomustine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015337 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Lomustine?

A1: this compound is a bifunctional alkylating agent. [] It exerts its cytotoxic effects by alkylating DNA, primarily at the N7 position of guanine and the O6 position of guanine. [] This alkylation leads to DNA crosslinking, inhibiting DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis. []

Q2: How does this compound's carbamylation activity contribute to its side effects?

A2: this compound also exhibits carbamylating activity, which is believed to be responsible for some of its side effects, such as hepatotoxicity. [] This occurs through the carbamylation of proteins and other cellular components, leading to cellular dysfunction. []

Q3: Does MGMT status influence this compound's efficacy?

A3: Yes, the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT) can remove alkyl groups from the O6 position of guanine, conferring resistance to this compound. [] Studies have shown a correlation between low MGMT activity and increased sensitivity to this compound in canine cell lines. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C9H16ClN3O2, and its molecular weight is 233.7 g/mol.

Q5: Are there any spectroscopic data available for this compound?

A5: While specific spectroscopic data aren't detailed in the provided papers, various analytical techniques are employed for its characterization. Researchers utilize High-Performance Liquid Chromatography (HPLC) methods to determine this compound content in different formulations like capsules and liposomes. [, , ]

Q6: What in vitro models have been used to investigate this compound's efficacy?

A6: Several studies utilize various cancer cell lines to assess this compound's efficacy in vitro. This includes human glioblastoma cell lines like U87-MG, DB029, and MHBT161, as well as canine lymphoma cell lines and primary medulloblastoma cell cultures. [, , ] These studies utilize methods like WST-1 assays, flow cytometry, and western blotting to evaluate cell viability, apoptosis induction, and cell cycle arrest. [, , ]

Q7: What in vivo models have been used to investigate this compound's efficacy?

A7: this compound's efficacy has been investigated in various animal models. Rodent models, including syngeneic orthotopic glioma models in rats (F98) and mice (Tu-2449), have been used to evaluate the chemotherapeutic and immunotherapeutic effects of this compound alone and in combination with other agents. [] Canine models, particularly dogs with naturally occurring lymphoma and histiocytic sarcoma, have also been instrumental in understanding this compound's efficacy and potential as a treatment option. [, , , ]

Q8: What do clinical trials reveal about this compound's efficacy in treating glioblastoma?

A8: Clinical trials have provided valuable insights into this compound's efficacy in glioblastoma. The EORTC 26101 trial, a phase III trial, investigated this compound's efficacy in combination with Bevacizumab in patients with progressive glioblastoma. [, ] While the combination therapy did not demonstrate a significant overall survival benefit compared to this compound alone, it did show significant improvement in progression-free survival. [, ]

Q9: Are there known mechanisms of resistance to this compound?

A9: Yes, MGMT promoter methylation status plays a significant role in this compound resistance. [, ] Tumors with methylated MGMT promoters tend to respond better to this compound compared to those with unmethylated promoters, highlighting the role of MGMT in repairing this compound-induced DNA damage. [, ]

Q10: How does prior exposure to Bevacizumab affect this compound's efficacy?

A10: Research suggests that this compound's efficacy might be limited in patients who have previously received and progressed on Bevacizumab. [, ] This could be due to Bevacizumab-induced changes in tumor biology, such as increased invasiveness or the development of a more mesenchymal phenotype, making the tumor less susceptible to this compound's cytotoxic effects. []

Q11: What drug delivery systems have been explored for this compound?

A11: Researchers have explored this compound encapsulation within nanoparticles for targeted drug delivery. One study investigated this compound-loaded superparamagnetic iron oxide nanoparticles conjugated with folic acid (LN-FA-PG-SPIONs) for potential application in glioblastoma treatment. [] Another study explored the use of this compound-loaded PLGA nanoparticles prepared by the interfacial deposition method. [] These strategies aim to improve this compound's delivery to tumor cells, enhancing its therapeutic efficacy. [, ]

Q12: Are there any identified biomarkers for predicting this compound efficacy?

A12: MGMT promoter methylation status is a well-established predictive biomarker for this compound response. [, ] Patients with methylated MGMT promoters tend to have better treatment outcomes with this compound. [, ]

Q13: Beyond MGMT, are there other potential biomarkers under investigation?

A13: While MGMT is a key biomarker, research is exploring other potential indicators. One study suggests a correlation between the expression of specific proteins like cadherin-associated protein beta 1 (CTNNB1) and Aurora kinase A (STK15), as well as neurotrophic tyrosine kinase receptor type 3 (TRKC) mRNA levels, with the degree of apoptosis induced by this compound in medulloblastoma cells. [] This highlights the ongoing exploration for more comprehensive biomarkers to predict this compound response. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。